Manganous nitrate hexahydrate

Description

The exact mass of the compound Manganese dinitrate hexahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

manganese(2+);dinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.2NO3.6H2O/c;2*2-1(3)4;;;;;;/h;;;6*1H2/q+2;2*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKHJSXMVZVZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12MnN2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169093 | |

| Record name | Manganese dinitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17141-63-8 | |

| Record name | Manganese dinitrate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017141638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese dinitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese(II) nitrate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE DINITRATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5UG18WBJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of Manganous Nitrate Hexahydrate

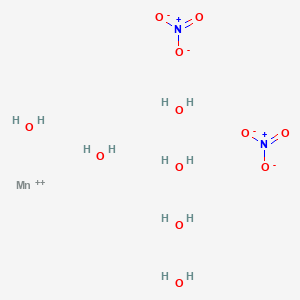

Abstract: This technical guide provides a comprehensive examination of the crystal structure of manganous nitrate hexahydrate, Mn(NO₃)₂·6H₂O. It is intended for researchers, materials scientists, and professionals in drug development who require a deep understanding of the structural analysis of hydrated metal salts. This document moves beyond simple procedural outlines to detail the causality behind experimental choices, from single-crystal cultivation to advanced structural and thermal characterization. We present detailed, field-proven protocols for crystal growth, single-crystal X-ray diffraction (SC-XRD), and thermogravimetric analysis (TGA), culminating in a thorough description of the orthorhombic crystal structure. The guide emphasizes the relationship between the compound's three-dimensional architecture, including its hexaaquomanganese(II) coordination complex and hydrogen bonding network, and its observed thermal properties.

Introduction: The Significance of Structural Elucidation

Manganese(II) nitrate is a key precursor in the synthesis of advanced materials, including manganese oxides for battery cathodes, catalysts, and supercapacitors.[1] The degree of hydration significantly impacts its chemical and physical properties, making a precise understanding of its crystalline forms essential. The hexahydrate, Mn(NO₃)₂·6H₂O, is a common and stable form, characterized by a pale pink crystalline appearance.[1]

The crystal structure of a compound is the ultimate determinant of its bulk properties. For a hydrated salt like this compound, the arrangement of the central manganese ion, its coordinated water molecules (aqua ligands), the nitrate counter-ions, and the extended hydrogen-bonding network dictates its stability, solubility, and thermal decomposition pathway. Analyzing this structure is not merely an academic exercise; it provides the fundamental knowledge required to control and predict its behavior in subsequent chemical processes and applications. This guide provides the theoretical grounding and practical methodologies to perform such an analysis with scientific rigor.

Synthesis and Crystal Growth: The Foundation of Quality Data

The prerequisite for any single-crystal X-ray diffraction study is the availability of a high-quality, single, untwinned crystal. The quality of the final structural model is directly proportional to the quality of the crystal used for data collection. For highly water-soluble salts like Mn(NO₃)₂·6H₂O, slow evaporation is a reliable and controlled method for crystal growth.

Rationale for Method Selection

The objective of the crystallization process is to allow the crystal lattice to build slowly and with minimal defects. Rapid precipitation traps solvent and impurities and encourages twinning or polycrystalline growth, all of which are detrimental to a successful diffraction experiment. The slow evaporation of a saturated aqueous solution at a constant temperature provides the ideal conditions for forming large, well-defined single crystals. This method leverages the gradual increase in solute concentration to gently drive nucleation and growth.

Experimental Protocol: Slow Evaporation Crystallization

-

Preparation of Saturated Solution:

-

Add commercially available this compound crystals (≥98% purity) to deionized water at room temperature (approx. 20-22°C) in a clean beaker.

-

Stir continuously while adding the salt until a small amount of solid material no longer dissolves, indicating saturation.

-

Gently warm the solution to approximately 30°C to ensure complete dissolution and then allow it to cool back to room temperature.

-

Filter the solution through a 0.22 µm syringe filter into a clean crystallizing dish. This step is critical to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

-

Crystal Growth:

-

Cover the crystallizing dish with parafilm.

-

Using a fine needle, pierce 2-3 small holes in the parafilm. The number and size of these holes are the primary control for the rate of evaporation; fewer, smaller holes will lead to slower growth and typically higher quality crystals.

-

Place the dish in a vibration-free location, such as a dedicated crystallization incubator or a quiet corner of a laboratory bench, away from direct sunlight and temperature fluctuations.

-

Monitor the dish over several days to weeks. High-quality, prismatic crystals should begin to form.

-

-

Crystal Harvesting and Handling:

-

Once crystals have reached a suitable size (ideally 0.1-0.3 mm in each dimension), carefully harvest them from the solution using fine-tipped tweezers.

-

Gently dry the selected crystal by wicking away the mother liquor with the edge of a filter paper. Do not press on the crystal.

-

Immediately coat the crystal in a protective, X-ray transparent oil (e.g., Paratone-N) to prevent dehydration in the atmosphere or under the dry nitrogen stream of the diffractometer.

-

Comprehensive Structural and Thermal Analysis Workflow

A multi-technique approach provides a self-validating system for analysis. SC-XRD reveals the static atomic arrangement, while thermal analysis (TGA/DSC) probes the dynamic stability of that arrangement, particularly the strength of the water molecule coordination.

Sources

Physical and chemical properties of manganous nitrate hexahydrate

An In-Depth Technical Guide to Manganous Nitrate Hexahydrate

This guide provides a comprehensive overview of this compound, Mn(NO₃)₂·6H₂O, tailored for professionals in research, development, and manufacturing. It moves beyond a simple recitation of facts to offer actionable insights into the compound's behavior, handling, and application, ensuring scientific integrity and practical utility.

Core Physicochemical & Structural Characteristics

This compound is an inorganic salt that presents as light crimson or pinkish monoclinic crystals.[1][2] It is the most common hydrated form of manganese(II) nitrate. A key characteristic is its low melting point of 25.8–26°C, which means it can exist as a liquid in warm laboratory conditions.[1][3] This property is critical for handling, as inadvertent melting can lead to spills and contamination. The compound is also deliquescent and hygroscopic, readily absorbing moisture from the atmosphere, which necessitates storage in airtight containers in a cool, dark, and well-ventilated place.[1][4][5]

Its high solubility in water is a defining feature, with up to 80% by weight being dissolvable, making it an excellent source of manganese ions in aqueous solutions.[1][6] It is also easily soluble in ethanol.[1][2] The pH of a 50 g/L aqueous solution typically falls between 3.0 and 4.5, indicating its acidic nature.[1][7] Structurally, the hexahydrate form features the hexaaquomanganese(II) ion, [Mn(H₂O)₆]²⁺, where the manganese ion is octahedrally coordinated by six water molecules.[8]

Table 1: Key Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Formula | Mn(NO₃)₂·6H₂O | [1][3] |

| Molecular Weight | 287.04 g/mol | [3][4] |

| Appearance | Colorless to light crimson/pink monoclinic crystals or lumps | [1][2][3] |

| Melting Point | 25.8 - 26 °C | [1][2][3] |

| Boiling Point | 129.4 - 129.5 °C (with gradual decomposition) | [1][2][3] |

| Density | 1.82 g/cm³ | [2][3][7] |

| Water Solubility | 426 g/100 mL (at 0°C); Highly soluble | [1][6] |

| pH (50g/L solution) | 3.0 - 4.5 at 25°C | [1][7] |

| CAS Number | 17141-63-8 | [1][3][8] |

Synthesis & Reactivity Profile

Laboratory-Scale Synthesis

A common and straightforward method for synthesizing manganous nitrate is by reacting manganese carbonate with dilute nitric acid.[9] This acid-base reaction avoids the complexities of redox chemistry and yields the nitrate salt and carbon dioxide.

Protocol: Synthesis from Manganese Carbonate

-

Reaction Setup: In a fume hood, place a magnetic stir bar in a beaker containing a known quantity of manganese carbonate (MnCO₃) powder.

-

Acid Addition: Slowly and incrementally add dilute nitric acid (HNO₃) to the beaker while stirring continuously. The effervescence of CO₂ gas will be observed. Causality Note: Slow addition is crucial to control the rate of gas evolution and prevent foaming over.

-

Reaction Completion: Continue adding nitric acid until all the manganese carbonate has dissolved and effervescence ceases. A slight excess of MnCO₃ can be used to ensure all the acid is consumed.

-

Filtration: Filter the resulting solution to remove any unreacted carbonate or impurities.

-

Crystallization: Gently heat the solution to concentrate it, then allow it to cool slowly at room temperature or in a refrigerator (2-8°C) to induce crystallization of the hexahydrate salt.[10][11]

-

Isolation & Drying: Collect the crystals by vacuum filtration and wash with a small amount of cold, deionized water. Dry the crystals in a desiccator over a suitable drying agent. Self-Validation: The final product should be pale pink crystals. Purity can be confirmed via the analytical methods described in Section 4.

Thermal Decomposition Pathway

Understanding the thermal decomposition of this compound is critical for its use as a precursor in materials synthesis, particularly for manganese oxides. The decomposition is a multi-step process.[12][13]

-

Melting & Dehydration: The compound first melts in its own water of crystallization around 26°C.[3][12] Upon further heating, it dehydrates in stages, losing water molecules to form lower hydrates, such as the monohydrate.[8][12]

-

Nitrate Decomposition: As the temperature increases further, the anhydrous nitrate decomposes, releasing nitrogen oxides (NOx).[4][5]

-

Oxide Formation: This decomposition yields a series of manganese oxides. Initially, manganese dioxide (MnO₂) is formed.[12][13] With increasing temperature, this is subsequently reduced to manganese(III) oxide (Mn₂O₃) and finally to manganese(II,III) oxide (Mn₃O₄) at higher temperatures (around 925°C).[13]

Key Chemical Reactions

As a nitrate salt, manganous nitrate is a potent oxidizing agent.[4][14] It will intensify fire and may ignite or cause explosions when in contact with combustible materials, organic substances, or strong reducing agents.[1][4][15][16] It is incompatible with strong bases.[15]

Applications in Scientific & Industrial Fields

This compound is a versatile compound whose value lies primarily in its role as a soluble manganese source and a precursor for other materials.[17]

-

Precursor for Manganese Oxides: This is one of its most significant applications.[10][17] The controlled thermal decomposition of manganous nitrate is a common route to synthesize manganese dioxide (MnO₂), a critical component in batteries, supercapacitors, and catalysts.[10]

-

Catalysis: It is used both as a catalyst itself and as a precursor for manganese-based catalysts essential in various chemical syntheses, including oxidation-reduction reactions in organic chemistry.[17][18]

-

Ceramics and Glass: The compound serves as a coloring agent, imparting a range of hues in the manufacturing of ceramics, porcelain, and glass.[2][9][18]

-

Agriculture: In agriculture, it provides essential manganese, a vital micronutrient for crops that plays a role in photosynthesis and enzyme function.[17][18]

-

Surface Treatment: It finds application in the phosphating of metal surfaces to improve corrosion resistance.[2]

Relevance to drug development is primarily indirect. Manganese-based nanoparticles, for which manganous nitrate can be a precursor, are being explored for applications such as MRI contrast agents and in novel drug delivery systems.

Analytical Characterization Workflow

Ensuring the identity and purity of this compound is paramount. A multi-technique approach provides a self-validating system for quality control.

Protocol: Analytical Characterization

-

Thermogravimetric Analysis (TGA):

-

Objective: To determine the water of hydration and confirm the decomposition profile.

-

Method: Heat a small, accurately weighed sample from room temperature to ~1000°C at a controlled rate (e.g., 10°C/min) under an inert (N₂) or oxidative (air) atmosphere.

-

Expected Result: Observe mass loss steps corresponding to the loss of six water molecules and the subsequent decomposition to manganese oxides.[13] The total mass loss to form MnO₂ should be approximately 65.3%.[13]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the characteristic functional groups.

-

Method: Acquire an infrared spectrum of the solid sample using a KBr pellet or an ATR accessory.

-

Expected Result: A strong, broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretching of the water of hydration, and a very strong, sharp peak around 1384 cm⁻¹ characteristic of the nitrate (NO₃⁻) anion.

-

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS):

-

Objective: To accurately quantify the manganese content.

-

Method: Digest a known mass of the sample in dilute high-purity nitric acid and dilute it to a precise volume. Analyze the solution against certified manganese standards.[19]

-

Expected Result: The measured manganese concentration should correspond to the theoretical value of 19.14% by mass for Mn(NO₃)₂·6H₂O.

-

Safety, Handling, and Storage

This compound is a hazardous substance requiring careful handling.[4][15]

-

Hazards: It is an oxidizer that may intensify fire.[4][15] It is harmful if swallowed and causes severe skin burns and eye damage.[4][20] Prolonged or repeated exposure may cause damage to organs, particularly the nervous and respiratory systems.[15]

-

Handling: Always use in a well-ventilated area or under a chemical fume hood.[1][5] Wear appropriate personal protective equipment (PPE), including impervious gloves, safety goggles or a face shield, and a lab coat.[10][15] Avoid creating dust. Do not eat, drink, or smoke when using this product.[1][15] Keep away from heat, sparks, open flames, and combustible materials.[5][15]

-

Storage: Store locked up in a cool (2-8°C is often recommended), dry, and well-ventilated place away from direct sunlight and heat sources.[1][10][11] Keep containers tightly closed to prevent absorption of moisture.[1] Store away from incompatible materials such as strong reducing agents and combustibles.[4][5]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1][20]

-

Skin: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek immediate medical attention.[1][5]

-

Inhalation: Remove person to fresh air. Seek immediate medical attention.[1][5]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1][5]

-

References

-

Chem-Impex. (n.d.). Manganese(II) nitrate hydrate. Retrieved from [Link]

-

Hayashi Pure Chemical Ind., Ltd. (2011). Manganese(II) nitrate hexahydrate Safety Data Sheet. Retrieved from [Link]

-

American Elements. (n.d.). Manganese(II) Nitrate Hexahydrate. Retrieved from [Link]

-

Junsei Chemical Co., Ltd. (n.d.). Manganese(II)nitrate hexahydrate Safety Data Sheet. Retrieved from [Link]

-

Blue Grass Chemical Specialties. (2024). The Various Uses of Manganese Nitrate. Retrieved from [Link]

-

Independent Chemical. (n.d.). Applications of Manganese Nitrate. Retrieved from [Link]

-

American Elements. (n.d.). Manganese(II) Nitrate Hexahydrate Product Datasheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Manganese(II) nitrate. Retrieved from [Link]

-

ChemBK. (n.d.). MANGANESE(II) NITRATE 6 H2O. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of manganese nitrate hexahydrate in water between 250 and 300 K. Retrieved from [Link]

- Maneva, M., & Petroff, N. (1990). The thermal dehydration, decomposition and kinetics of Mn(NO3)2 · 6H2O and its deuterated analogue. Journal of Thermal Analysis.

-

ResearchGate. (n.d.). TGA-DSC curves of Mn(NO 3 ) 2 $ 4H 2 O decomposition in air. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). How do you handle manganese nitrate hexahydrate?. Retrieved from [Link]

-

PubChem. (n.d.). Manganese(3+);nitrate;hexahydrate. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Manganese - Analytical Methods. Retrieved from [Link]

-

SciSpace. (1971). The thermal decomposition of aqueous manganese (II) nitrate solution. Retrieved from [Link]

-

YouTube. (2023). Preperation of Manganese Nitrate. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Thermal decomposition of aqueous solutions of manganese( II) nitrate. Retrieved from [Link]

-

Semantic Scholar. (1981). Thermal decomposition of aqueous manganese nitrate solutions and anhydrous manganese nitrate. Part 1. Mechanism. Retrieved from [Link]

-

AppliTek. (n.d.). EZ2303 Total Manganese & Manganese (II) Analyser. Retrieved from [Link]

Sources

- 1. direct.hpc-j.co.jp [direct.hpc-j.co.jp]

- 2. chembk.com [chembk.com]

- 3. americanelements.com [americanelements.com]

- 4. fishersci.no [fishersci.no]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 17141-63-8 [chemicalbook.com]

- 8. Manganese(II) nitrate - Wikipedia [en.wikipedia.org]

- 9. Applications of Manganese Nitrate [independentchemical.com]

- 10. 硝酸マンガン(II) 水和物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 17141-63-8・Manganese(II) Nitrate Hexahydrate, 99.9%・132-09271[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 12. The thermal dehydration, decomposition and kinetics of Mn(NO3)2 · 6H2O and its deuterated analogue | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. americanelements.com [americanelements.com]

- 15. junsei.co.jp [junsei.co.jp]

- 16. Manganese nitrate | 10377-66-9 [chemicalbook.com]

- 17. bluegrasschemical.com [bluegrasschemical.com]

- 18. chemimpex.com [chemimpex.com]

- 19. ANALYTICAL METHODS - Toxicological Profile for Manganese - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Synthesis and Characterization of Manganous Nitrate Hexahydrate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and handling of manganous nitrate hexahydrate (Mn(NO₃)₂·6H₂O). The methodologies and analyses presented herein are grounded in established chemical principles to ensure reliability and reproducibility in a laboratory setting.

Introduction: The Significance of this compound

Manganese(II) nitrate, in its various hydrated forms, is a pivotal inorganic compound with broad applications across diverse scientific and industrial domains.[1][2] The hexahydrate is a pale pink, crystalline solid that is highly soluble in water.[3] Its primary utility lies in its role as a precursor for the synthesis of high-purity manganese oxides, which are integral components in catalysts, pigments, and advanced battery materials.[2] In agriculture, it serves as a micronutrient fertilizer, supplying essential manganese to crops.[2] For laboratory professionals, a thorough understanding of its synthesis and characterization is paramount for ensuring the quality and suitability of the compound for its intended application.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a manganese(II) source with nitric acid. The choice of the starting manganese compound can influence the reaction conditions and the purity of the final product. The fundamental principle involves an acid-base or redox reaction that yields the soluble manganese(II) nitrate salt, which can then be crystallized as the hexahydrate.

Synthesis from Manganese(II) Carbonate

This is a widely used and straightforward method due to the clean reaction, which produces carbon dioxide and water as byproducts.

Reaction: MnCO₃(s) + 2HNO₃(aq) → Mn(NO₃)₂(aq) + H₂O(l) + CO₂(g)

Causality of Experimental Choices:

-

Manganese(II) Carbonate as a Starting Material: This is often preferred because the effervescence of CO₂ provides a clear visual indicator of the reaction's progress and endpoint. The low solubility of the carbonate in water ensures that the reaction is driven to completion by the acid.

-

Slow Addition of Nitric Acid: This is crucial to control the rate of CO₂ evolution and prevent excessive foaming and potential loss of product. A controlled reaction also minimizes the risk of localized overheating.

-

Use of Excess Manganese Carbonate: A slight excess of the carbonate ensures that all the nitric acid is consumed, preventing the final product from being contaminated with residual acid.

-

Heating the Solution: Gently heating the solution after the initial reaction helps to drive off any remaining dissolved CO₂ and can aid in the dissolution of any unreacted carbonate.

-

Filtration: This step is essential to remove any unreacted manganese carbonate and other insoluble impurities.

-

Controlled Crystallization: Slow evaporation of the solvent is key to obtaining well-formed crystals of the hexahydrate. Rapid evaporation can lead to the formation of a powder or a glassy solid. Cooling the concentrated solution promotes crystallization.

Experimental Protocol:

-

In a fume hood, carefully add a stoichiometric amount of manganese(II) carbonate to a beaker containing a magnetic stir bar.

-

Slowly, and with constant stirring, add a slight excess of dilute nitric acid (e.g., 20-30%) to the beaker. The reaction will be vigorous with the evolution of carbon dioxide gas.

-

Once the addition of nitric acid is complete and the effervescence has subsided, gently heat the solution to approximately 60-70°C for 30 minutes to ensure the reaction is complete and to expel any dissolved CO₂.

-

Allow the solution to cool slightly and then filter it to remove any unreacted manganese carbonate or other insoluble impurities.

-

Transfer the clear, pale pink filtrate to an evaporating dish and gently heat it to concentrate the solution. Avoid boiling the solution.

-

Once the solution is sufficiently concentrated (crystals may start to form on the cooler parts of the dish), remove it from the heat and allow it to cool slowly to room temperature.

-

For enhanced crystal growth, the solution can be placed in an ice bath.

-

Collect the pale pink crystals of this compound by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold distilled water to remove any surface impurities.

-

Dry the crystals in a desiccator over a suitable drying agent.

Synthesis from Manganese(II) Oxide

Similar to the carbonate method, this involves the reaction of a basic oxide with nitric acid.

Reaction: MnO(s) + 2HNO₃(aq) → Mn(NO₃)₂(aq) + H₂O(l)

Causality of Experimental Choices:

-

Manganese(II) Oxide as a Starting Material: This is a viable alternative to the carbonate, with the advantage of not producing a gaseous byproduct, leading to a less vigorous reaction.

-

Heating the Reaction Mixture: The reaction between MnO and nitric acid is often slower than with the carbonate and may require heating to proceed at a reasonable rate.

Experimental Protocol:

The protocol is similar to the one described for manganese(II) carbonate, with the main difference being the absence of significant gas evolution. The mixture of manganese(II) oxide and nitric acid should be heated with stirring until the solid has completely dissolved. Subsequent filtration and crystallization steps are analogous.

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and hydration state of the synthesized compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | Mn(NO₃)₂·6H₂O | [4] |

| Molar Mass | 287.04 g/mol | [4] |

| Appearance | Pale pink crystalline solid | [3] |

| Melting Point | 25.8 °C | [5] |

| Boiling Point | 129.5 °C (decomposes) | [5] |

| Solubility in Water | Highly soluble | [3] |

| Density | 1.82 g/cm³ | [5] |

| CAS Number | 17141-63-8 | [3] |

Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the synthesized compound. For this compound, the spectrum is expected to show characteristic absorption bands for the nitrate ion (NO₃⁻) and the water of hydration (H₂O).

-

Expected Vibrational Modes:

-

O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ is characteristic of the stretching vibrations of the water molecules of hydration.

-

H-O-H Bending: A peak around 1630-1650 cm⁻¹ corresponds to the bending vibration of the coordinated water molecules.

-

N-O Stretching (Nitrate): The nitrate ion exhibits strong, characteristic absorption bands. A very strong, often broad, band around 1350-1410 cm⁻¹ (asymmetric stretch) and a weaker band around 815-835 cm⁻¹ (out-of-plane bend) are indicative of the nitrate group. The coordination to the metal center can cause splitting of these bands.

-

3.2.2. Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying the symmetric vibrations of the nitrate ion.

-

Expected Raman Shifts:

-

Symmetric N-O Stretching (Nitrate): A very strong, sharp peak is expected around 1045-1050 cm⁻¹ for the symmetric stretching vibration of the nitrate ion.

-

Other Nitrate Modes: Weaker bands corresponding to other nitrate vibrational modes will also be present.

-

Mn-O Stretching: Low-frequency modes corresponding to the vibrations of the Mn-O bonds with the water ligands and nitrate groups are also expected. A Raman spectrum for the tetrahydrate is available and can serve as a reference.[6]

-

3.2.3. UV-Visible (UV-Vis) Spectroscopy

An aqueous solution of this compound is pale pink due to the presence of the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺. The color arises from d-d electronic transitions, which are spin-forbidden for the high-spin d⁵ configuration of Mn(II), resulting in weak absorption bands.

-

Expected Spectral Features:

-

A series of weak absorption peaks are expected in the visible region of the spectrum (approximately 300-600 nm).[7] The exact position and intensity of these peaks can be influenced by the coordination environment.

-

Thermal Analysis

3.3.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis is crucial for determining the thermal stability and the number of water molecules of hydration.

-

Expected TGA/DSC Profile:

-

Melting: A DSC curve will show an endothermic peak corresponding to the melting of the hexahydrate around its melting point of 25.8°C.[8]

-

Dehydration: The TGA curve will exhibit a multi-step weight loss corresponding to the sequential removal of the six water molecules of hydration upon heating. These dehydration steps will be associated with endothermic peaks in the DSC curve.

-

Decomposition: At higher temperatures, the anhydrous manganese(II) nitrate will decompose to form manganese oxides, which will be observed as a significant weight loss in the TGA curve and complex thermal events in the DSC curve. The final decomposition product will depend on the temperature and atmosphere.

-

X-ray Diffraction (XRD)

Safety and Handling

This compound is an oxidizing agent and requires careful handling.[9][10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][10]

-

Handling:

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or fumes.[5]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5][11]

-

Keep away from heat, sparks, and open flames.[10]

-

Avoid contact with combustible materials, as it may intensify fire.[9][11]

-

-

Storage:

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.[5]

-

Common Applications

The high purity and reactivity of this compound make it a valuable material in several fields:

-

Precursor for Manganese Oxides: It is a key starting material for the synthesis of various manganese oxides (e.g., MnO₂, Mn₂O₃, Mn₃O₄) with controlled morphologies and properties for applications in catalysis and energy storage.[2]

-

Agriculture: It is used as a source of the essential micronutrient manganese in fertilizers.[2]

-

Ceramics and Pigments: It is used as a coloring agent in the ceramics industry.

-

Chemical Synthesis: It serves as a source of manganese(II) ions in various chemical reactions and for the synthesis of other manganese compounds.

Visualizations

Synthesis Workflow

Caption: Figure 1: General Workflow for the Synthesis of this compound

Conceptual Structure of Hexaaquamanganese(II) Ion

Caption: Figure 2: Conceptual Representation of the [Mn(H₂O)₆]²⁺ Cation

References

-

Manganese(II) nitrate hexahydrate. (2011, March 24). Hayashi Pure Chemical Ind.,Ltd. Retrieved from [Link]

-

SAFETY DATA SHEET (SDS) - Manganese (II) nitrate, 0.1M. Southern Biological. Retrieved from [Link]

-

Manganese(II)nitrate hexahydrate. JUNSEI CHEMICAL CO., LTD. Retrieved from [Link]

-

Manganese(II) nitrate. (n.d.). In Wikipedia. Retrieved from [Link]

-

How do you handle manganese nitrate hexahydrate? (2018, September 3). Chemistry Stack Exchange. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Determination of Manganese in Environmental Samples by UV-Vis after Cloud Point Extraction. (n.d.). Atlantis Press. Retrieved from [Link]

-

X-Ray diffraction patterns of the samples synthesized frommanganese... (n.d.). ResearchGate. Retrieved from [Link]

-

on the uv and visible absorption spectra of selected manganese ions. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

TGA-DSC curves of Mn(NO 3 ) 2 $ 4H 2 O decomposition in air (heating rate... (n.d.). ResearchGate. Retrieved from [Link]

-

Preperation of Manganese Nitrate. (2023, July 14). YouTube. Retrieved from [Link]

-

Manganese(II) Nitrate Hexahydrate. (n.d.). American Elements. Retrieved from [Link]

-

UV-VIS spectrum assignments for Mn(II) complexes and their coordination cores... (n.d.). ResearchGate. Retrieved from [Link]

-

Manganese Nitrate (Mn(NO₃)₂). (2025, July 12). Laboratory Notes. Retrieved from [Link]

-

Nanostructured manganese oxides as highly active catalysts for enhanced hydrolysis of bis(4- nitrophenyl)phosphate and catalytic... (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

X-ray diffraction patterns of MnO2 products from different reaction... (n.d.). ResearchGate. Retrieved from [Link]

-

X-ray diffraction patterns of the PMD obtained from 30% manganese... (n.d.). ResearchGate. Retrieved from [Link]

-

MANGANESE(II) NITRATE, TETRAHYDRATE - Optional[Raman] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. Manganese(II) nitrate - Wikipedia [en.wikipedia.org]

- 4. 17141-63-8・Manganese(II) Nitrate Hexahydrate・138-00792・132-00795[Detail Information] | [Common Chemicals & Lab Tools]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. direct.hpc-j.co.jp [direct.hpc-j.co.jp]

- 6. spectrabase.com [spectrabase.com]

- 7. uv visible light absorption spectrum of manganese complexes spectra of hexaaquamanganese(II) complex ions manganate(VI) charge transfer complex ion hexaaquamanganese(III) ion Doc Brown's chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.no [fishersci.no]

- 10. junsei.co.jp [junsei.co.jp]

- 11. fishersci.com [fishersci.com]

Solubility of Manganous Nitrate Hexahydrate in Organic Solvents: Principles, Data, and Experimental Protocols

An In-depth Technical Guide

Abstract

Manganese(II) nitrate, particularly in its hexahydrate form (Mn(NO₃)₂·6H₂O), is a pivotal precursor and catalyst in numerous chemical processes, from materials science to organic synthesis.[1][2] Its utility is often dictated by its solubility characteristics, not just in aqueous systems, but critically in organic solvents. This technical guide provides a comprehensive examination of the solubility of manganous nitrate hexahydrate in various organic media. We delve into the fundamental physicochemical principles governing its dissolution, present a consolidated table of known solubility data, and offer detailed, field-proven experimental protocols for determining solubility. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this system for applications such as catalyst preparation, nanoparticle synthesis, and non-aqueous reaction engineering.

Introduction: The Significance of this compound

Manganese(II) nitrate is an inorganic compound most commonly encountered in its hydrated forms, such as the tetrahydrate and hexahydrate.[3] this compound, Mn(NO₃)₂·6H₂O, presents as a pale pink, hygroscopic crystalline solid.[2] A key physical property is its low melting point of approximately 26°C, at which it dissolves in its own water of crystallization.[4][5][6]

Structurally, the hexahydrate form exists as the hexaaquomanganese(II) cation, [Mn(H₂O)₆]²⁺, with two free nitrate anions.[3] This coordination with six water molecules is central to its behavior in solution and profoundly influences its solubility profile. While highly soluble in water, its solubility in organic solvents is a more complex phenomenon that is critical for its application in various non-aqueous environments.[7][8] These applications include:

-

Precursor to Manganese Oxides: Thermal decomposition of manganese nitrate is a common route to produce high-purity manganese oxides (e.g., MnO₂), which are essential components in batteries, particularly lithium-ion batteries.[1][9] Utilizing organic solvents can allow for greater control over the morphology and size of the resulting nanoparticles.[2]

-

Catalysis: Manganese nitrate serves as an effective oxidizing agent and catalyst in various organic synthesis reactions.[1] Its solubility in the reaction medium is paramount for achieving homogeneous catalysis and efficient chemical transformations.

-

Materials Science: It is used as a colorant in ceramics and as a component in anti-corrosion coatings.[1][10]

This guide aims to provide a detailed understanding of the factors that govern the solubility of Mn(NO₃)₂·6H₂O in organic solvents and to equip researchers with the practical knowledge to measure and utilize this property effectively.

Theoretical Principles of Solubility

The dissolution of an ionic, hydrated salt like this compound in an organic solvent is governed by a nuanced interplay of intermolecular forces. The adage "like dissolves like" provides a starting point, but the reality is more complex.

2.1 The Role of Solvent Polarity and Hydrogen Bonding Generally, water is an excellent solvent for ionic compounds because its high polarity and ability to form strong hydrogen bonds can overcome the lattice energy of the salt crystal.[11][12] Organic solvents possess a wide range of polarities. For an organic solvent to dissolve Mn(NO₃)₂·6H₂O, it must be sufficiently polar to interact with the charged ions.

-

Polar Protic Solvents (e.g., Alcohols): Solvents like ethanol and methanol can engage in hydrogen bonding and have a significant dipole moment. They can interact favorably with both the nitrate anions and the coordinated water molecules of the [Mn(H₂O)₆]²⁺ complex, facilitating dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds, preventing them from donating hydrogen bonds. Their ability to dissolve the salt depends on their capacity to stabilize the ions through dipole-ion interactions.

2.2 The Critical Influence of Hydration Water The six water molecules in the hydration shell are not passive bystanders during dissolution. They are an integral part of the solute.

-

Initial Solvation: The organic solvent molecules must first interact with this existing hydration shell.[13] The energy released from these new solvent-solute interactions must be sufficient to overcome the crystal lattice energy.[13]

-

Solvent Competition: In water-miscible organic solvents, the solvent molecules compete with and can partially or fully displace the water molecules in the coordination sphere of the manganese ion. This process is driven by the relative affinity of the solvent and water for the Mn²⁺ cation.[13]

-

Enhanced Solubility: The presence of hydration water can sometimes enhance solubility in polar organic solvents compared to the anhydrous salt. The water molecules can act as a "bridge," forming hydrogen bonds with both the cation to which they are coordinated and the surrounding organic solvent molecules.

The overall process can be visualized as the disruption of the crystal lattice and the subsequent formation of a new, dynamic solvation shell composed of both organic solvent molecules and water molecules around the dissociated ions.

Caption: Dissolution of Mn(NO₃)₂·6H₂O in a polar organic solvent.

Quantitative Solubility Data

Compiling precise, quantitative solubility data for this compound in a wide range of organic solvents is challenging due to limited published information. However, available data and qualitative descriptions from reliable sources are summarized below.

| Solvent Category | Solvent Name | Formula | Solubility | Temperature (°C) | Reference(s) |

| Alcohols | Ethanol | C₂H₅OH | Soluble / Easily Soluble | Ambient | [4][14][15] |

| Methanol | CH₃OH | Soluble | Ambient | [16] | |

| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Soluble | Ambient | [15] |

| 1,4-Dioxane | C₄H₈O₂ | Soluble | Ambient | [15] | |

| Nitriles | Acetonitrile | CH₃CN | Soluble | Ambient | [15] |

| Water | Water | H₂O | 426 g / 100 mL | 0 | [4] |

| Water | H₂O | ~80% by weight (max) | Not Specified | [8] |

Note: "Soluble" is a qualitative term. For precise applications, experimental determination is strongly recommended.

Experimental Determination of Solubility

Accurate solubility data is best obtained empirically. The isothermal shake-flask method is a reliable and widely used technique.[17][18]

Causality in Experimental Design:

-

Using Excess Solute: Ensures that the solvent becomes fully saturated, reaching a state of thermodynamic equilibrium between the dissolved and undissolved solid phases.[17]

-

Constant Temperature: Solubility is highly temperature-dependent. A constant temperature water bath is critical to prevent fluctuations that would alter the equilibrium point.

-

Sufficient Equilibration Time: Dissolution is not instantaneous. A prolonged and consistent stirring period (e.g., 24 hours) is necessary to ensure the concentration of the solute in the solution has reached its maximum, stable value.[18]

-

Careful Sampling: To measure the concentration of the dissolved solute, it is imperative that the sample taken for analysis is completely free of any undissolved solid particles. Centrifugation and careful decanting or filtration are essential.

4.1 Protocol: Isothermal Shake-Flask Method

Safety Precautions:

-

Manganese(II) nitrate is an oxidizer and may intensify fire; it can ignite when in contact with combustible organic substances.[4] Keep away from heat and incompatible materials like strong reducing agents.[19]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[20]

-

Handle the hygroscopic solid in a controlled environment (e.g., a glovebox) if possible to minimize water absorption from the atmosphere.[17][18]

Apparatus:

-

Scintillation vials or flasks with airtight caps

-

Constant temperature shaker or water bath with magnetic stirrer

-

Analytical balance

-

Centrifuge

-

Calibrated pipettes

-

Apparatus for quantitative analysis (e.g., ICP-OES for Mn²⁺ concentration, HPLC, or gravimetric analysis)

Procedure:

-

Preparation: Add a precisely weighed amount of the organic solvent of interest (e.g., 10.00 g) into several clean, dry vials.

-

Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means adding enough solid so that a significant amount remains undissolved at equilibrium.

-

Equilibration: Seal the vials tightly and place them in the constant temperature shaker/stirrer set to the desired temperature (e.g., 25°C). Allow the mixtures to equilibrate for a sufficient period, typically 24-48 hours, with continuous agitation.[18]

-

Phase Separation: After equilibration, stop the agitation and let the vials stand undisturbed (still at the constant temperature) to allow the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials.

-

Sampling: Carefully withdraw a precise aliquot (e.g., 1.00 mL or 1.00 g) of the clear, supernatant liquid. Be extremely careful not to disturb the solid residue at the bottom.

-

Quantification: Determine the mass of this compound in the aliquot using a validated analytical technique.

-

Gravimetric Analysis: Weigh the aliquot, then carefully evaporate the solvent under controlled conditions (low heat to avoid decomposition) and weigh the remaining solid residue.

-

Spectroscopic Analysis: Dilute the aliquot to a known volume and determine the concentration of Mn²⁺ using a technique like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

-

-

Calculation: Express the solubility as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

-

Validation: Repeat the measurement for multiple vials to ensure the results are consistent and reproducible, confirming that equilibrium was reached.

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound in organic solvents is a complex property governed by the interplay between the solvent's polarity, the salt's ionic nature, and the integral role of its six water molecules of hydration. While it exhibits solubility in polar organic solvents like alcohols and ethers, precise quantitative data remains sparse, underscoring the need for empirical determination for specific applications. The provided experimental protocol offers a robust framework for researchers to obtain reliable and accurate solubility data. A thorough understanding and precise measurement of this property are essential for leveraging this compound effectively in catalysis, materials synthesis, and other advanced chemical processes.

References

-

Blue Grass Chemical. (2024, April 18). The Various Uses of Manganese Nitrate. [Link]

-

Hayashi Pure Chemical Ind.,Ltd. (2011, March 24). Manganese(II) nitrate hexahydrate Safety Data Sheet. [Link]

-

American Elements. Manganese(II) Nitrate Hexahydrate. [Link]

-

JUNSEI CHEMICAL CO., LTD. Manganese(II)nitrate hexahydrate, Safety Data Sheet. [Link]

-

Wikipedia. Manganese(II) nitrate. [Link]

-

ChemBK. MANGANESE(II) NITRATE 6 H2O. [Link]

-

Deshmukh, A. P., et al. (2020). Solute displacement in the aqueous phase of water–NaCl–organic ternary mixtures relevant to solvent-driven water treatment. RSC Advances. [Link]

-

Carl ROTH. Safety Data Sheet: Manganese(II) nitrate hydrate. [Link]

-

Schneider, V. M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

-

Independent Chemical. (2019, October 8). Applications of Manganese Nitrate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Manganese Nitrate: A Versatile Chemical with Applications from Ceramics to Catalysis. [Link]

-

Laboratory Notes. (2025, July 12). Manganese Nitrate (Mn(NO₃)₂). [Link]

-

Schneider, V. M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. [Link]

-

University of Massachusetts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Kiper, R. A. manganese(II) nitrate. [Link]

-

City Colleges of Chicago. EXPERIMENT 1: DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Khan Academy. Solvent properties of water. [Link]

-

van der Veen, A. J., et al. (2019). Understanding the Hydration Process of Salts: The Impact of a Nucleation Barrier. Crystal Growth & Design. [Link]

-

Quora. (2018, August 29). Does salt affect the solubility of organic solvents in water?. [Link]

-

FlinnScientific. (2012, December 20). "Salting Out" Effect of Water and Methyl Alcohol. [Link]

-

Arrad, M., et al. (2021). Solubility of manganese nitrate hexahydrate in water between 250 and 300 K. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2018, September 3). How do you handle manganese nitrate hexahydrate?. [Link]

Sources

- 1. bluegrasschemical.com [bluegrasschemical.com]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. Manganese(II) nitrate - Wikipedia [en.wikipedia.org]

- 4. direct.hpc-j.co.jp [direct.hpc-j.co.jp]

- 5. This compound | 17141-63-8 [amp.chemicalbook.com]

- 6. This compound | 17141-63-8 [chemicalbook.com]

- 7. americanelements.com [americanelements.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Applications of Manganese Nitrate [independentchemical.com]

- 11. Khan Academy [khanacademy.org]

- 12. quora.com [quora.com]

- 13. Solute displacement in the aqueous phase of water–NaCl–organic ternary mixtures relevant to solvent-driven water treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Manganese nitrate CAS#: 10377-66-9 [m.chemicalbook.com]

- 15. manganese(II) nitrate [chemister.ru]

- 16. chembk.com [chembk.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.no [fishersci.no]

An In-Depth Technical Guide to the Thermal Decomposition Behavior of Manganous Nitrate Hexahydrate

This guide provides a comprehensive technical overview of the thermal decomposition of manganous nitrate hexahydrate, Mn(NO₃)₂·6H₂O. It is intended for researchers, scientists, and professionals in materials science and drug development who utilize this compound as a precursor for manganese oxides or require a thorough understanding of its thermal stability. This document delineates the sequential decomposition pathway, presents key quantitative data, and furnishes detailed experimental protocols for its characterization.

Introduction: The Significance of this compound Decomposition

This compound is a critical precursor in the synthesis of various manganese oxides (MnOₓ).[1] These oxides are pivotal materials in a wide array of applications, including catalysis, energy storage in batteries, and the production of ceramics and fertilizers.[1] The thermal decomposition of manganous nitrate is a common and effective method for producing high-purity manganese oxides with controlled stoichiometry and morphology. A precise understanding of its thermal decomposition behavior is paramount for controlling the phase and properties of the final manganese oxide product. This guide elucidates the causality behind the multi-stage decomposition process, providing a scientifically grounded framework for its application.

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of this compound is not a single-step event but rather a series of overlapping physical and chemical transformations. The process is highly dependent on the heating rate and the surrounding atmosphere. The generally accepted pathway involves melting, followed by dehydration and subsequent decomposition of the nitrate to form various manganese oxides.

Melting and Initial Dehydration

The process commences with the congruent melting of the hexahydrate salt. This is immediately followed by a multi-step dehydration process where the water of crystallization is lost. The initial major dehydration step involves the loss of five water molecules to form the monohydrate.[2]

Formation of Manganese(IV) Oxide (MnO₂)

Following the initial dehydration, the monohydrate undergoes further dehydration which is accompanied by its partial decomposition to manganese(IV) oxide (MnO₂).[2] The anhydrous manganese nitrate then fully decomposes to form MnO₂. This decomposition is a complex process involving the release of nitrogen oxides (NOₓ).

Reduction to Lower Manganese Oxides

Upon further heating to higher temperatures, the initially formed MnO₂ undergoes subsequent reduction to lower manganese oxides. This proceeds via the formation of manganese(III) oxide (Mn₂O₃) and then to manganese(II,III) oxide (Mn₃O₄) at even higher temperatures.[3] The final manganese oxide phase is therefore a function of the peak temperature reached during the thermal treatment.

The overall decomposition can be summarized by the following sequence of reactions:

-

Melting: Mn(NO₃)₂·6H₂O(s) → Mn(NO₃)₂·6H₂O(l)

-

Dehydration: Mn(NO₃)₂·6H₂O(l) → Mn(NO₃)₂(s) + 6H₂O(g)

-

Decomposition to MnO₂: Mn(NO₃)₂(s) → MnO₂(s) + 2NO₂(g)

-

Reduction to Mn₂O₃: 2MnO₂(s) → Mn₂O₃(s) + ½O₂(g)

-

Reduction to Mn₃O₄: 3Mn₂O₃(s) → 2Mn₃O₄(s) + ½O₂(g)

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively probe the thermal decomposition of this compound. The following table summarizes typical data obtained from such analyses.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (TGA) | Thermal Event (DSC) | Enthalpy Change (ΔH) |

| Melting | ~37 | 0 | Endotherm | Not specified |

| Dehydration to Monohydrate | 37 - ~150 | ~31.6 | Endotherm | Not specified |

| Decomposition to MnO₂ | ~150 - ~250 | ~33.7 | Endotherm | Not specified |

| Reduction to Mn₂O₃ | ~530 - ~600 | ~4.6 | Endotherm | Not specified |

| Reduction to Mn₃O₄ | ~925 - ~1000 | ~1.5 | Endotherm | Not specified |

Note: The temperature ranges and mass losses are approximate and can vary with experimental conditions such as heating rate and atmosphere.[3] The DSC data confirms the endothermic nature of these decomposition steps.[2]

Visualizing the Decomposition and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the thermal decomposition pathway and a typical experimental workflow for its analysis.

Caption: Thermal decomposition pathway of Mn(NO₃)₂·6H₂O.

Caption: Experimental workflow for thermal analysis.

Detailed Experimental Protocols

The following sections provide standardized, step-by-step methodologies for the key experiments involved in characterizing the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines the simultaneous TGA/DSC analysis to determine the temperature-dependent mass loss and thermal events of this compound.

Instrumentation: A simultaneous TGA/DSC instrument.

Procedure:

-

Calibration: Calibrate the instrument for temperature and heat flow according to the manufacturer's specifications. Indium is a common standard for temperature calibration.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared alumina or platinum crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Set the purge gas (typically dry nitrogen or air) to a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 1100°C at a constant heating rate of 10°C/min.

-

-

Data Acquisition: Record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

Determine the onset and peak temperatures for all thermal events from the DSC curve.

-

Calculate the percentage mass loss for each decomposition step from the TGA curve.

-

X-ray Diffraction (XRD) Analysis of Decomposition Products

This protocol describes the procedure for identifying the crystalline phases of the solid residues obtained after heating this compound to specific temperatures.

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation.

Procedure:

-

Sample Preparation:

-

Heat a sample of this compound in a furnace to a desired temperature (e.g., 300°C, 600°C, 1000°C) for a sufficient duration to ensure complete transformation.

-

Allow the sample to cool to room temperature in a desiccator to prevent rehydration.

-

Gently grind the resulting powder using an agate mortar and pestle to ensure a fine, homogeneous sample.

-

-

Sample Mounting:

-

Mount the powdered sample onto a zero-background sample holder.

-

Ensure the sample surface is flat and level with the surface of the holder to avoid peak displacement.

-

-

Instrument Setup:

-

Set the X-ray generator to the desired voltage and current (e.g., 40 kV and 40 mA).

-

-

Data Collection:

-

Scan the sample over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

-

Data Analysis:

-

Identify the crystalline phases present in the sample by comparing the experimental diffraction pattern to a standard database, such as the Joint Committee on Powder Diffraction Standards (JCPDS) database.

-

Conclusion: A Foundation for Controlled Synthesis

This in-depth technical guide has systematically detailed the thermal decomposition behavior of this compound. By understanding the discrete stages of melting, dehydration, and multi-step decomposition into various manganese oxides, researchers can precisely control the synthesis of MnOₓ materials with desired phases and properties. The provided quantitative data and detailed experimental protocols serve as a robust foundation for both fundamental research and practical applications in the development of advanced materials.

References

- Maneva, M., & Petroff, N. (1990). The thermal dehydration, decomposition and kinetics of Mn(NO₃)₂·6H₂O and its deuterated analogue. Journal of Thermal Analysis, 36(6), 2511-2520.

- Nagano, K., Mochida, T., Takeda, S., Domański, R., & Rebow, M. (2003). Thermal characteristics of manganese (II) nitrate hexahydrate as a phase change material for cooling systems. Applied Thermal Engineering, 23(2), 229-241.

-

ResearchGate. (n.d.). TGA-DSC curves of Mn(NO₃)₂·4H₂O decomposition in air. Retrieved from [Link]

-

Wikipedia. (2023). Manganese(II) nitrate. Retrieved from [Link]

-

Blue Grass Chemical Specialties. (2024). The Various Uses of Manganese Nitrate. Retrieved from [Link]

- Patents. (n.d.). Manganese nitrate decomposition.

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

-

Carleton College. (2018). X-ray Powder Diffraction (XRD). Retrieved from [Link]

Sources

A Technical Guide to the Hygroscopic Nature and Handling of Manganous Nitrate Hexahydrate for Research Applications

Executive Summary

Manganese(II) nitrate hexahydrate, Mn(NO₃)₂·6H₂O, is a critical precursor material in various fields, including catalysis, advanced materials synthesis, and pharmaceutical development.[1][2] Its utility, however, is intrinsically linked to a significant handling challenge: its profoundly hygroscopic and deliquescent nature.[3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the physicochemical properties of this reagent, focusing on the causality behind its sensitivity to atmospheric moisture. We present field-proven protocols for storage, handling, and analysis designed to ensure experimental accuracy, reproducibility, and, most importantly, laboratory safety. By integrating principles of chemical engineering and material science, this whitepaper serves as an authoritative resource for mitigating the risks and challenges associated with this valuable compound.

The Core Challenge: Understanding Deliquescence

To effectively handle manganous nitrate hexahydrate, one must first appreciate its inherent instability in ambient conditions. The compound is not merely hygroscopic (attracting and holding water molecules); it is deliquescent, meaning it can absorb sufficient moisture from the atmosphere to dissolve completely into a liquid solution.[5][6]

This phenomenon is driven by its low melting point of approximately 26°C.[3][7] The salt can essentially dissolve in its own water of crystallization at or slightly above room temperature, a process exacerbated by the absorption of atmospheric water.[8] This transition from a crystalline solid to a saturated solution poses significant challenges for accurate weighing, purity assessment, and reaction stoichiometry. Failure to control this process is a primary source of experimental error and irreproducibility.

Caption: Safe handling and weighing workflow for hygroscopic oxidizers.

Step-by-Step Procedure:

-

Pre-Weighing Setup:

-

Material Transfer:

-

Remove the this compound container from the desiccator.

-

Working swiftly, open the container and use a clean, dry spatula to transfer the required amount to the weighing vessel.

-

Immediately and tightly reseal the primary container and place it back into the desiccator.

-

Causality: This step is the most critical for moisture exposure. Minimizing the time the bulk material is open to the atmosphere is paramount. [12][13]Never leave the container open.

-

-

Accurate Weighing:

-

Place the lid on the weighing vessel and record the mass. If a lid is not used, be aware that the mass will likely increase over time as the sample absorbs water.

-

-

Post-Weighing:

Analytical Verification of Hydration State

Given its hygroscopic nature, verifying the water content of the material is a crucial quality control step, especially for sensitive applications.

Recommended Technique: Thermogravimetric Analysis (TGA)

TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. [15][16]It is an excellent method for determining the number of waters of hydration.

Conceptual TGA Protocol:

-

Sample Preparation: In a low-humidity environment (e.g., a glove box), load a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan.

-

Instrument Setup: Place the pan in the TGA instrument.

-

Thermal Program: Heat the sample under an inert atmosphere (e.g., nitrogen) at a controlled rate (e.g., 10 °C/min) from ambient temperature to approximately 200 °C.

-

Data Analysis:

-

The TGA thermogram will show a distinct mass loss step corresponding to the loss of the six waters of hydration.

-

The theoretical mass loss for the transition from Mn(NO₃)₂·6H₂O (287.04 g/mol ) to anhydrous Mn(NO₃)₂ (178.95 g/mol ) is approximately 37.66%.

-

A measured mass loss significantly different from this value indicates that the starting material has either partially dehydrated or absorbed excess atmospheric water.

-

Causality: Heating above 200°C will initiate the decomposition of the nitrate salt itself into manganese oxides and toxic nitrogen oxides, which must be avoided if only determining water content. [16][17] Alternative Method: Karl Fischer titration is the gold standard for specific water content determination and can also be employed. [18]

-

Applications in Research and Drug Development

Despite its handling challenges, manganous nitrate is a valuable reagent:

-

Precursor to Manganese Oxides: It is a primary starting material for synthesizing high-purity manganese oxides (e.g., MnO₂, Mn₃O₄). [2]These oxides are widely used as catalysts and in the fabrication of advanced battery materials. [2][19]* Catalysis: Recent studies have highlighted the use of manganese-based catalysts as cost-effective and less toxic alternatives to precious metals (like rhodium) in pharmaceutical synthesis. [20]Specific applications include the challenging conversion of carbon-hydrogen (C-H) bonds to carbon-nitrogen (C-N) bonds, a critical transformation in drug discovery. [20]

Conclusion

This compound is a reagent of significant utility, but its successful application hinges on a disciplined and informed approach to its handling. Its dual hazardous nature—as a highly deliquescent solid and a potent oxidizer—demands stringent control of the laboratory environment and unwavering adherence to safety protocols. By understanding the chemical principles driving its hygroscopicity and implementing the validated procedures outlined in this guide, researchers can confidently utilize this compound to achieve accurate, reproducible results while maintaining a safe laboratory environment.

References

-

AMERICAN ELEMENTS®. Manganese(II) Nitrate Hexahydrate. [Link]

-

Hayashi Pure Chemical Ind.,Ltd. (2011). Manganese(II) nitrate hexahydrate Safety Data Sheet. [Link]

-

TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

-

JUNSEI CHEMICAL CO., LTD. Manganese(II)nitrate hexahydrate, Safety Data Sheet. [Link]

-

CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. [Link]

-

Grand Valley State University. Oxidizers - Lab Safety. [Link]

-

University of California, Santa Barbara. STANDARD OPERATING PROCEDURE: Oxidizers. [Link]

-

SOLVERCHEMBOOKS. SAFETY DATA SHEET - Manganese(II) Nitrate Hexahydrate. [Link]

-

Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]

-

Yale Environmental Health & Safety. Standard Operating Procedure - Oxidizing Chemicals. [Link]

-

University of Illinois Division of Research Safety. (2019). Oxidizers. [Link]

-

Government of Canada. Working Safely with Oxidizing Materials. [Link]

-

Heng, D., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. [Link]

-

Maneva, M., & Petroff, N. (1990). The thermal dehydration, decomposition and kinetics of Mn(NO3)2 · 6H2O and its deuterated analogue. Semantic Scholar. [Link]

-

Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. [Link]

-

Jelińska, A., et al. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC - NIH. [Link]

-

Chemistry Stack Exchange. (2018). How do you handle manganese nitrate hexahydrate?. [Link]

-

ACS Publications. (2025). Determination of Water Content For Hydrate Formation in Gas-Dominant Systems Using a Multiphase Flash Algorithm. [Link]

-

Gallagher, P. K., Schrey, F., & Prescott, B. (1971). The thermal decomposition of aqueous manganese (II) nitrate solution. Sci-Hub. [Link]

-

Carl ROTH. Safety Data Sheet: Manganese(II) nitrate hydrate. [Link]

-

ResearchGate. TGA-DSC curves of Mn(NO₃)₂·4H₂O decomposition in air. [Link]

-

Pharmacy Times. (2016). Manganese May Enhance Large-Scale Pharmaceutical Drug Production. [Link]

-

Palomar College. CHEMISTRY 103: PERCENT WATER IN A HYDRATE. [Link]

-

Wikipedia. Manganese(II) nitrate. [Link]

-

Independent Chemical. Applications of Manganese Nitrate. [Link]

-

Chemistry LibreTexts. (2021). 5: Properties of Hydrates (Experiment). [Link]

-

SciSpace. The thermal decomposition of aqueous manganese (II) nitrate solution (1971). [Link]

-

Blue Grass Chemical. (2024). The Various Uses of Manganese Nitrate. [Link]

-

METTLER TOLEDO. Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. [Link]

-

ElectronicsAndBooks. Thermal decomposition of aqueous solutions of manganese(II) nitrate. [Link]

-

Cole-Parmer. Chemical Compatibility Database. [Link]

-

Jo, E., et al. (2020). Applications and Biological Activity of Nanoparticles of Manganese and Manganese Oxides in In Vitro and In Vivo Models. PMC - PubMed Central. [Link]

-

IDEX Health & Science. Chemical Compatibility. [Link]

Sources

- 1. Manganese(II) nitrate - Wikipedia [en.wikipedia.org]

- 2. bluegrasschemical.com [bluegrasschemical.com]

- 3. This compound | 17141-63-8 [chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | 17141-63-8 [amp.chemicalbook.com]

- 8. direct.hpc-j.co.jp [direct.hpc-j.co.jp]

- 9. mtpinnacle.com [mtpinnacle.com]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. Oxidizers - Lab Safety - Grand Valley State University [gvsu.edu]

- 12. tutorchase.com [tutorchase.com]

- 13. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]

- 14. canada.ca [canada.ca]

- 15. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sci-Hub. The thermal decomposition of aqueous manganese (II) nitrate solution / Thermochimica Acta, 1971 [sci-hub.box]

- 17. researchgate.net [researchgate.net]

- 18. mt.com [mt.com]

- 19. Applications and Biological Activity of Nanoparticles of Manganese and Manganese Oxides in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pharmacytimes.com [pharmacytimes.com]

Manganous nitrate hexahydrate safety data sheet (SDS) analysis

An In-Depth Technical Guide to the Safety Data Sheet for Manganous Nitrate Hexahydrate

Introduction: A Scientist's Imperative

Manganese (II) nitrate hexahydrate, Mn(NO₃)₂·6H₂O, is a compound frequently utilized by researchers and drug development professionals in various synthetic and catalytic processes. Its utility, however, is matched by a significant hazard profile that demands rigorous adherence to safety protocols. This guide moves beyond a mere recitation of Safety Data Sheet (SDS) sections. As a senior application scientist, my objective is to provide an in-depth analysis of the core hazards and to explain the causality behind the prescribed safety measures. Understanding why a protocol exists is paramount to fostering a culture of self-validating safety in the laboratory, ensuring both personal protection and the integrity of your research. This document is structured to provide a comprehensive, scientifically-grounded understanding of how to handle this chemical with the expertise and caution it requires.

Section 1: Chemical and Physical Identity

A foundational understanding of a chemical's physical properties is the first step in a comprehensive risk assessment. This compound is a pink, low-melting, hygroscopic solid.[1][2] Its high solubility in water is a critical factor in considering its environmental mobility and the appropriate response to spills.[1][2] The hexahydrate form indicates it incorporates six water molecules into its crystal structure, contributing to its physical characteristics.

Table 1: Chemical Identification and Physical Properties

| Property | Data | Source(s) |

|---|---|---|

| Chemical Name | Manganese(II) nitrate hexahydrate | [1][2][3][4] |

| Synonyms | This compound | [3][5] |

| CAS Number | 17141-63-8 | [1][2][3][4] |

| Molecular Formula | Mn(NO₃)₂·6H₂O | [1][2][3] |

| Molecular Weight | 287.04 g/mol | [2][4] |

| Appearance | Pink, low-melting solid | [1][2] |

| Melting Point | ~26 °C / 78.8 °F | [2][6] |

| Solubility | Soluble in water; freely soluble in ethanol | [2][4] |

| Stability | Stable under normal conditions, but is hygroscopic (absorbs moisture from the air) and deliquescent. |[1][2][3] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. This compound presents a multi-faceted risk profile, combining oxidizing, corrosive, and significant long-term health hazards.

Table 2: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement | Source(s) |

|---|---|---|---|

| Oxidizing Solids | Category 2 or 3 | H272: May intensify fire; oxidizer | [1][2][3][4] |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage | [2][7][8] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | [2] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [2] |

| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child | [4][9] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 or 2 | H372/H373: Causes damage to organs (nervous system, respiratory system) through prolonged or repeated exposure | [1][2][4] |

| Chronic Aquatic Toxicity | Category 3 | H412: Harmful to aquatic life with long lasting effects |[1][2] |

Expert Analysis of GHS Classifications:

-

Oxidizer (H272): This is a primary and immediate risk. As an oxidizer, this compound can release oxygen, which can initiate or dramatically accelerate the combustion of other materials.[2][4][10][11] This property is the causal factor behind the stringent storage requirements to keep it isolated from combustible and reducing agents.[2][4][12]

-

Corrosive (H314): The "corrosive" classification signifies that it can cause irreversible damage to skin and eyes upon contact.[2][8] This is not merely a mild irritation; it is destructive to living tissue. This hazard dictates the mandatory use of robust personal protective equipment (PPE).

-